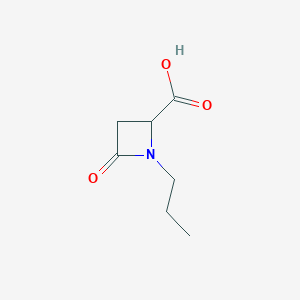

4-Oxo-1-propylazetidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1-propylazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-3-8-5(7(10)11)4-6(8)9/h5H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZRXKUPZGCHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 4 Oxo 1 Propylazetidine 2 Carboxylic Acid Derivatives

Ring-Opening Reactions of 4-Oxoazetidine Systems

The four-membered azetidine (B1206935) ring is characterized by significant ring strain, which makes it a prime candidate for ring-opening reactions. nih.gov In 4-oxoazetidine systems, also known as β-lactams, the amide bond is particularly reactive. This reactivity is further enhanced in bicyclic systems due to increased ring strain, which reduces the resonance stabilization of the amide bond. nih.govkhanacademy.org

Nucleophilic attack on the carbonyl carbon of the β-lactam is a common pathway for ring-opening. nih.gov This process can be initiated by various nucleophiles. For instance, acid-mediated intramolecular ring-opening has been observed in certain N-substituted aryl azetidines where a pendant amide group acts as the nucleophile. nih.gov The regioselectivity of such ring-opening reactions is highly dependent on the substituents present on the azetidine ring.

Rearrangement Reactions Involving Azetidine Carboxylic Acid Esters

Derivatives of azetidine-2-carboxylic acid, particularly the esters, are valuable synthons that can undergo complex and synthetically useful rearrangement reactions. These transformations often leverage the unique stereochemistry and reactivity of the strained ring system.

The Sommelet-Hauser rearrangement is a powerful C-C bond-forming reaction involving the tandfonline.comcapes.gov.br-sigmatropic rearrangement of an ammonium (B1175870) ylide. wikipedia.orgnumberanalytics.com This reaction has been successfully applied to N-benzylic azetidine-2-carboxylic acid ester derivatives. The process is initiated by a strong base, such as sodium amide, which deprotonates the benzylic position to form a benzylic ylide. wikipedia.org This ylide undergoes a rearrangement to introduce a new alkyl group at the ortho position of the benzyl (B1604629) ring. wikipedia.orgnumberanalytics.com

The mechanism involves the formation of a benzylic ylide which, while in equilibrium with another ylide formed by deprotonation of an N-alkyl group, proceeds through a tandfonline.comcapes.gov.br-sigmatropic shift to yield the rearranged product after aromatization. wikipedia.org A competing reaction is the Stevens rearrangement, which is a tandfonline.comtandfonline.com-rearrangement. wikipedia.org

The α-arylazetidine-2-carboxylic acid esters formed from the Sommelet-Hauser rearrangement are themselves subject to further transformations. Specifically, they can undergo regio- and stereo-controlled nucleophilic ring-opening. When these rearrangement products are converted into tetraalkylammonium salts, they become activated for nucleophilic attack. researchgate.net

Studies have shown that treatment of these ammonium salts with nucleophiles like halide ions can lead to the selective cleavage of the azetidine ring. This reaction provides a pathway to tertiary alkyl halides, demonstrating a controlled method for breaking open the strained four-membered ring to create highly functionalized, linear amino acid derivatives. researchgate.net

Reactivity of the 4-Oxo Moiety

The carbonyl group at the 4-position (the 4-oxo moiety) is a key functional handle in this class of molecules. As part of a β-lactam, this carbonyl group is highly electrophilic and susceptible to attack by nucleophiles. nih.govnih.gov This reactivity is central to the mechanism of action of β-lactam antibiotics, which involves the acylation of enzymes responsible for bacterial cell wall synthesis. nih.gov

Beyond its role in ring-opening, the 4-oxo group can undergo a range of standard carbonyl reactions. For example, 4-oxoazetidine-2-carbaldehydes, which are structurally related to the subject compound, are recognized as versatile building blocks in stereocontrolled synthesis. rsc.org The carbonyl group can be targeted for reductions to the corresponding alcohol using reducing agents like tetrahydroxydiboron. It can also serve as an electrophile for the addition of organometallic reagents or the formation of imines and other derivatives, providing a route to a diverse array of substituted azetidines.

Coordination Chemistry with Metal Ions (e.g., Cu, Zn, Ni, Co, Pt complexes of Azetidine-2-carboxylic Acid)

Azetidine-2-carboxylic acid, as an amino acid, possesses both an amino group and a carboxyl group, making it an excellent ligand for coordination with metal ions. tandfonline.comcapes.gov.brtandfonline.com

Research has demonstrated that azetidine-2-carboxylic acid acts as a bidentate ligand, coordinating to transition metal ions through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxyl group. tandfonline.comtandfonline.com This coordination forms a stable five-membered chelate ring with the metal ion. tandfonline.com A variety of transition metal complexes have been prepared and characterized, showcasing this bidentate behavior. capes.gov.brtandfonline.com

The table below summarizes several known metal complexes formed with DL-azetidine-2-carboxylic acid, highlighting its versatility as a ligand. tandfonline.comtandfonline.com

| Metal Ion | Complex Formula | Color |

| Copper(II) | Cu(DL-AzCOO)₂(H₂O)₂ | Blue |

| Zinc(II) | Zn(DL-AzCO₂)₂(H₂O)₂ | White |

| Nickel(II) | Ni(DL-AzCO₂)₂(H₂O)₂.₅ | Green |

| Cobalt(III) | Co(DL-AzCO₂)₃·3H₂O | Pink |

| Platinum(II) | Pt(DL-AzCO₂)₂ | White |

This table presents data on complexes formed with DL-azetidine-2-carboxylic acid, which serves as a model for the coordination behavior of its N-substituted derivatives like 4-oxo-1-propylazetidine-2-carboxylic acid.

Alkoxymethylation and Aminomethylation Reactions

The nitrogen atom of the β-lactam ring, while part of an amide linkage, possesses a lone pair of electrons and can act as a nucleophile, particularly in the presence of a suitable base to deprotonate the N-H group. This allows for the introduction of various substituents at the N-1 position, including alkoxymethyl and aminomethyl groups.

Alkoxymethylation involves the introduction of an alkoxymethyl group (–CH₂OR) onto the nitrogen atom of the β-lactam ring. This transformation is typically achieved by reacting the N-unsubstituted β-lactam with an alkoxymethyl halide, such as methoxymethyl chloride (MOM-Cl) or benzyloxymethyl chloride (BOM-Cl), in the presence of a non-nucleophilic base.

The general mechanism involves the deprotonation of the β-lactam nitrogen by the base to form a more nucleophilic lactam anion. This anion then undergoes a nucleophilic substitution reaction with the alkoxymethyl halide, displacing the halide and forming the N-alkoxymethylated product. The choice of base and solvent is critical to ensure good yields and minimize side reactions, such as the opening of the strained β-lactam ring. Common bases used for this purpose include sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

While specific examples for this compound are not available, the table below illustrates the expected reagents and conditions based on the general reactivity of N-unsubstituted β-lactams.

Table 1: Representative Alkoxymethylation Reactions of N-Unsubstituted β-Lactams

| β-Lactam Substrate (Ester Protected) | Alkoxymethylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| Methyl 4-oxoazetidine-2-carboxylate | Methoxymethyl chloride (MOM-Cl) | NaH | THF | Methyl 1-(methoxymethyl)-4-oxoazetidine-2-carboxylate |

Aminomethylation introduces an aminomethyl group (–CH₂NR₂) onto the β-lactam nitrogen. A common method for this transformation is the Mannich reaction. The classical Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. In the context of N-functionalization of β-lactams, a variation of this reaction can be employed.

The reaction likely proceeds through the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and the secondary amine. The N-unsubstituted β-lactam, acting as the nucleophile, then attacks the iminium ion to form the N-aminomethylated product. Alternatively, the reaction can be viewed as a condensation of the β-lactam, formaldehyde, and the amine.

Detailed research findings on the aminomethylation of this compound derivatives are scarce. However, based on the principles of the Mannich reaction, one can postulate the reaction conditions and expected products as shown in the table below. The reaction is typically carried out in a protic solvent like ethanol (B145695) or water.

Table 2: Representative Aminomethylation Reactions of N-Unsubstituted β-Lactams

| β-Lactam Substrate (Ester Protected) | Amine | Aldehyde | Solvent | Product |

|---|---|---|---|---|

| Methyl 4-oxoazetidine-2-carboxylate | Dimethylamine | Formaldehyde | Ethanol | Methyl 1-((dimethylamino)methyl)-4-oxoazetidine-2-carboxylate |

These transformations highlight the versatility of the β-lactam nitrogen as a site for chemical modification, allowing for the synthesis of a diverse range of derivatives from a common precursor. The introduction of alkoxymethyl and aminomethyl groups can significantly alter the physicochemical properties and biological activity of the parent compound, making these reactions valuable tools in medicinal chemistry and drug discovery.

Conformational Analysis and Stereochemical Considerations

Conformational Preferences of Four-Membered Azetidine (B1206935) Rings

The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, is characterized by considerable ring strain, estimated at approximately 25.4 kcal/mol. rsc.org This inherent strain governs its conformational behavior. Unlike a planar cyclobutane, which would suffer from significant eclipsing (torsional) strain, the azetidine ring adopts a non-planar, puckered conformation to relieve these interactions. nih.gov This puckering is a compromise between the angle strain, which favors a planar geometry with 90° bond angles, and the torsional strain, which is minimized in a puckered state.

Gas-phase electron diffraction studies of the parent azetidine molecule have determined that the ring is puckered with a dihedral angle of 37°. rsc.org The four-membered ring can exist in different puckered structures, and the specific conformation is dependent on the nature and position of substituents on the ring. nih.gov The nitrogen atom can also undergo inversion, a process that, along with ring puckering, contributes to the dynamic conformational landscape of azetidine derivatives.

Influence of the 4-Oxo Group on Azetidine Ring Conformation and Rigidity

The introduction of a carbonyl (oxo) group at the 4-position of the azetidine ring, as in 4-Oxo-1-propylazetidine-2-carboxylic acid, profoundly impacts its conformational properties. The C4 atom becomes sp²-hybridized, imposing a planar geometry on the N1-C4(O)-C3 segment of the ring. This structural constraint significantly alters the ring's flexibility compared to a saturated azetidine.

Chiral Synthesis and Enantiomeric Purity of this compound

The synthesis of enantiomerically pure this compound requires precise control over stereochemistry during the formation of the chiral centers at C2. While specific synthetic routes for this exact molecule are not extensively documented, established asymmetric methodologies for analogous azetidine derivatives provide a clear framework for its potential synthesis.

The asymmetric synthesis of chiral azetidine-2-carboxylic acids often relies on one of several key strategies. One common approach involves the use of chiral auxiliaries. For instance, optically active α-methylbenzylamine has been successfully employed as a chiral auxiliary to guide the stereoselective construction of the azetidine ring, followed by its removal to yield the enantiopure product. nih.govacs.org Another powerful method utilizes enantiopure starting materials, such as camphor (B46023) sultam derivatives, which can direct the stereochemical outcome of key bond-forming reactions. nih.gov Catalytic asymmetric synthesis, employing chiral catalysts to desymmetrize prochiral substrates, also represents a state-of-the-art approach for generating enantiomerically enriched azetidines.

Achieving stereoselective control during the formation of the azetidine ring itself is paramount for ensuring high enantiomeric purity. Intramolecular SN2 cyclization is a frequently used and effective method. nih.gov In this approach, a precursor containing a nitrogen nucleophile and a suitable leaving group at a gamma-position is cyclized. The stereochemistry of the substituents on the precursor chain dictates the stereochemistry of the final product. nih.govacs.org

Other advanced methods for stereoselective ring formation include:

[2+2] Cycloadditions: Photochemical [2+2] cycloaddition reactions, such as the aza-Paterno-Büchi reaction, can be used to construct the four-membered ring with defined stereochemistry. rsc.org

Intramolecular C-H Amination: Palladium-catalyzed intramolecular amination of C(sp³)–H bonds provides a modern and efficient route to functionalized azetidines. rsc.org

Norrish–Yang Cyclization: This photochemical reaction involves an intramolecular hydrogen abstraction followed by radical recombination to form the azetidinol (B8437883) ring, which can be a precursor to the target 4-oxo structure. nih.govresearchgate.net

Rearrangement reactions can serve as powerful tools for transmitting chirality from a precursor to the final azetidine product. For example, the thermodynamically controlled rearrangement of substituted aziridines can lead to the formation of 3-substituted azetidines. rsc.org A notable example in the synthesis of related β-lactam structures is the Wolff rearrangement of chiral diazotetramic acids, which proceeds with high diastereoselectivity to form 2-oxoazetidine-3-carboxylic acid derivatives. beilstein-journals.org While this applies to a different isomer, it highlights the potential of rearrangement reactions in controlling stereochemistry during the synthesis of strained four-membered rings.

Pseudorotational Behavior and Pucker Analysis of Azetidine Rings

The conformation of a non-planar four-membered ring can be quantitatively described using puckering parameters. For a four-membered ring, the conformation is defined by a single puckering amplitude, often denoted as q₂. smu.edu This parameter quantifies the extent of deviation from the mean plane of the ring; a larger q₂ value indicates a more puckered ring.

The dynamic process by which the ring interconverts between equivalent puckered conformations is often discussed in the context of pseudorotation. True pseudorotation, characterized by a continuous change in a phase angle without passing through a high-energy transition state, is a hallmark of five-membered rings. wikipedia.orgnih.gov In four-membered rings like azetidine, the interconversion between the two puckered forms (where the "flap" of the ring is up or down) occurs via a planar, higher-energy transition state. This motion is more accurately described as a ring inversion or "flapping" rather than a true pseudorotation. smu.edu

The degree of puckering and the barrier to this ring inversion are sensitive to substitution. Electron-withdrawing groups or bulky substituents can significantly alter the conformational energy landscape. researchgate.net Computational studies and experimental methods like X-ray crystallography and NMR spectroscopy are used to analyze these conformational preferences in detail.

| Parameter | Description | Typical Value/Observation | Reference |

|---|---|---|---|

| Ring Strain | The inherent energy due to non-ideal bond angles and torsional interactions. | ~25.4 kcal/mol | rsc.org |

| Puckering Dihedral Angle | The angle between the C-N-C and C-C-C planes in the parent azetidine molecule. | 37° | rsc.org |

| Puckering Amplitude (q₂) | A measure of the magnitude of out-of-plane deviation from the ring's mean plane. | Dependent on substitution; reduced by sp² centers. | smu.edu |

| Conformational Motion | The dynamic interconversion between puckered forms. | Ring inversion ("flapping") via a planar transition state. | smu.edu |

Molecular Interactions and Recognition Mechanisms of Azetidine 2 Carboxylic Acid Derivatives

Design Principles for Mimicry of Natural Amino Acid Structures

The fundamental principle behind using azetidine-2-carboxylic acid derivatives to mimic natural amino acids, particularly proline, lies in the concept of isosterism and conformational constraint. Proline's five-membered pyrrolidine (B122466) ring restricts the phi (Φ) torsion angle of the peptide backbone, significantly influencing the secondary structure of peptides and proteins. Azetidine-2-carboxylic acid, with its smaller four-membered ring, acts as a homologue of proline, offering a similar but distinct set of conformational limitations. nih.govwikipedia.org

The design of these mimics is guided by several key principles:

Torsional Angle Restriction: Like proline, the cyclic nature of azetidine-2-carboxylic acid restricts the rotation around the N-Cα bond, thereby constraining the Φ torsion angle. However, the degree of this restriction and the preferred angles can differ from those of proline, offering a tool to fine-tune peptide conformation.

Substitution and Functionalization: The azetidine (B1206935) ring can be functionalized at various positions to introduce new chemical properties. For instance, the introduction of a propyl group at the N1 position and a keto group at the C4 position, as in 4-oxo-1-propylazetidine-2-carboxylic acid, can alter the molecule's polarity, lipophilicity, and potential for hydrogen bonding, thereby influencing its interactions with biological targets.

Bioisosteric Replacement: The overarching goal is to create a molecule that is recognized by biological systems, such as enzymes or receptors, as if it were the natural amino acid, while conferring novel properties like enhanced stability against enzymatic degradation or altered receptor binding affinity.

Role in Peptidomimetic Design and Conformational Constraint

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. Azetidine-2-carboxylic acid derivatives are valuable building blocks in this field due to their ability to impose specific conformational constraints on peptide backbones.

Azetidine-2-carboxylic Acid as a Proline Bioisostere

Table 1: Comparison of Proline and Azetidine-2-carboxylic Acid

| Feature | Proline | Azetidine-2-carboxylic Acid |

| Ring Structure | 5-membered pyrrolidine | 4-membered azetidine |

| Conformational Flexibility | More constrained | More flexible nih.gov |

| Impact on Peptide Stability | Stabilizes ordered structures | Can lessen the stability of ordered conformations nih.gov |

Incorporation into Peptide Chains for Conformational Control

The incorporation of azetidine-2-carboxylic acid into peptide chains is a deliberate strategy to control their three-dimensional structure. The smaller ring size of azetidine, compared to proline, can lead to a destabilization of certain secondary structures, such as the collagen triple helix. nih.gov This is because the near-extended conformation required for collagen is energetically less favorable for azetidine-2-carboxylic acid. nih.gov

Conversely, the introduction of this non-natural amino acid can be used to induce or stabilize other specific conformations, such as β-turns. The precise effect on conformation depends on the position of the azetidine residue within the peptide sequence and the nature of the surrounding amino acids. For example, studies on tetrapeptides containing both azetidine-2-carboxylic acid and proline have shown that the presence of the azetidine residue can perturb the normal peptide bond orientation seen in proline-only peptides. umich.edunih.gov

Utility of Cyclic α-Hydrazino Acids (e.g., 1,2-Diazetidine-3-carboxylic acid) as Peptidomimetic Building Blocks

Expanding on the concept of constrained amino acid mimics, cyclic α-hydrazino acids represent another class of valuable building blocks for peptidomimetics. 1,2-Diazetidine-3-carboxylic acid, a four-membered ring containing two adjacent nitrogen atoms, serves as a constrained analogue of natural amino acids. rsc.org The presence of the N-N bond introduces unique stereoelectronic properties and further restricts the conformational freedom of the peptide backbone. The synthesis of enantiomerically pure forms of N-protected 1,2-diazetidine-3-carboxylic acid has been developed, allowing for its incorporation into pseudopeptides. rsc.orgljmu.ac.ukrsc.org The orthogonal protection of the two nitrogen atoms allows for selective functionalization, providing a versatile scaffold for creating diverse peptidomimetic structures. rsc.org

Isosteric Substitutions (e.g., Pipecolic Acid Derivatives)

Pipecolic acid, the six-membered ring homologue of proline, and its derivatives are also employed as isosteric substitutions to modulate peptide conformation. nih.gov The larger ring of pipecolic acid provides a different set of conformational constraints compared to both proline and azetidine-2-carboxylic acid. The incorporation of pipecolic acid can influence the cis/trans isomerism of the preceding peptide bond and can be used to induce specific turn structures in peptides. nih.gov The conformational preferences of pipecolic acid-containing peptides have been studied to understand how ring size affects peptide secondary structure. researchgate.net

Table 2: Comparison of Proline and its Homologues

| Amino Acid | Ring Size | Key Conformational Influence |

| Azetidine-2-carboxylic acid | 4-membered | Increased flexibility compared to proline nih.gov |

| Proline | 5-membered | Restricted Φ torsion angle, stabilizes specific secondary structures |

| Pipecolic acid | 6-membered | Different puckering and torsional angle constraints, can favor cis-amide bonds nih.govnih.gov |

Chemical Basis of Substrate Recognition by Enzymatic Systems (e.g., NRPS Pro-specific A Domain)

Nonribosomal peptide synthetases (NRPSs) are large, multi-domain enzymes that synthesize a wide array of bioactive peptides. The adenylation (A) domain is the "gatekeeper" of this process, responsible for recognizing and activating the specific amino acid substrate that will be incorporated into the growing peptide chain. nih.gov The substrate specificity of the A domain is determined by the chemical nature of the amino acids lining its binding pocket.

The recognition of proline by a Pro-specific A domain is a highly specific process based on a combination of shape, size, and chemical complementarity. When a proline analogue like azetidine-2-carboxylic acid is introduced, its ability to be recognized and activated by the A domain depends on how well it can fit into the active site and interact with the key residues.

The smaller size of the azetidine ring means that it may not fill the binding pocket in the same way as proline. This can lead to several outcomes:

Successful Recognition and Activation: If the key interactions for binding are maintained, the A domain may accept the azetidine derivative as a substrate.

Reduced Affinity: The altered geometry and potentially weaker interactions could lead to a lower binding affinity and slower activation rate compared to the natural substrate, proline.

Rejection: If the structural differences are too significant, the analogue may not be recognized by the A domain at all.

The chemical modifications on the azetidine ring, as in this compound, play a crucial role in this recognition process. The N-propyl group will interact with a specific region of the binding pocket, and its size and hydrophobicity will influence the binding affinity. The C4-oxo group introduces a polar feature that could form hydrogen bonds with residues in the active site, potentially altering the binding orientation and specificity. Understanding the precise molecular interactions between these modified azetidine derivatives and the A domain active site is critical for the rational design of novel nonribosomal peptides with tailored biological activities.

Metal Chelation Properties and Ligand Design for Specific Ion Interactions (e.g., Phytosiderophores and Fe(III))

The unique structural framework of azetidine-2-carboxylic acid and its derivatives has garnered interest in the field of coordination chemistry, particularly in the design of ligands for specific metal ion interactions. The ability of these molecules to chelate essential metal ions, such as ferric iron (Fe(III)), is of significant interest, drawing parallels to naturally occurring metal chelators like phytosiderophores.

Azetidine-2-carboxylic acid itself can act as a bidentate ligand, coordinating with metal ions through its amino and carboxyl groups in a manner similar to the amino acid proline. This fundamental chelating ability forms the basis for the design of more complex and specific ligands. The introduction of substituents on the azetidine ring, such as a 4-oxo group and a 1-propyl group in the case of this compound, is anticipated to modulate these metal-binding properties.

The 1-propyl group on the nitrogen atom introduces steric bulk around the coordination center. This steric hindrance can play a crucial role in the selectivity of the ligand for specific metal ions. Depending on the preferred coordination geometry of the metal ion, the size and conformation of the N-alkyl group can either favor or hinder complex formation. This principle is a key aspect of ligand design for achieving ion-specific interactions.

In the context of Fe(III) chelation, these structural modifications are particularly relevant to the design of synthetic phytosiderophore analogs. Phytosiderophores are natural ligands produced by plants to sequester Fe(III) from the soil. Many of these natural compounds feature amino acid-like backbones. Research into synthetic analogs has explored the replacement of the four-membered azetidine ring with a five-membered proline ring to reduce molecular strain, with these analogs still forming 1:1 complexes with Fe(III). This highlights the importance of the core amino acid structure in metal chelation.

To provide a comparative context for the potential Fe(III) binding affinity of this compound, the following table presents the stability constants (log K) for Fe(III) complexes with various relevant ligands.

| Ligand | Log K₁ | Log K₂ | Log K₃ | Conditions |

| Azetidine-2-carboxylic acid | - | - | - | Data not available |

| Proline | ~11.8 | ~9.9 | ~7.2 | 25 °C, 0.1 M KCl |

| Glycine | 10.0 | 9.0 | 7.1 | 25 °C, 0.1 M KNO₃ |

| Citric Acid | 11.4 | - | - | 25 °C, 0.1 M KNO₃ |

| Desferrioxamine B (Siderophore) | 30.6 | - | - | 25 °C, 0.1 M KCl |

The following table summarizes the anticipated effects of the '4-oxo' and '1-propyl' substituents on the metal chelation properties of the azetidine-2-carboxylic acid scaffold.

| Substituent | Position | Potential Effect on Metal Chelation |

| 4-Oxo | C4 | - Introduces a potential third coordination site (oxygen atom). - May increase the stability of the metal complex through tridentate coordination. - Electron-withdrawing nature may alter the electronic properties and binding affinity. |

| 1-Propyl | N1 | - Introduces steric bulk around the nitrogen donor atom. - Can influence the selectivity for specific metal ions based on their preferred coordination geometry. - May affect the conformational flexibility of the ligand. |

Further research, including computational modeling and experimental determination of stability constants, is necessary to fully elucidate the metal chelation properties of this compound and its potential as a specific ion ligand.

Applications of 4 Oxo 1 Propylazetidine 2 Carboxylic Acid in Advanced Chemical Synthesis

Use as Chiral Building Blocks in Asymmetric Synthesis

The utility of 4-oxo-azetidine-2-carboxylic acid derivatives as chiral building blocks is a cornerstone of their application in asymmetric synthesis. nih.gov When the molecule is synthesized in an enantiomerically pure form, such as the (2S) configuration, it provides a powerful starting point for the construction of complex chiral molecules. chemimpex.comnih.gov The rigid four-membered ring fixes the spatial relationship between the carboxylic acid at the C2 position and the ketone at the C4 position, offering a predictable stereochemical platform.

The N-propyl group, while not directly participating in many reactions, influences the molecule's physical properties, such as solubility and lipophilicity, which can be crucial for reaction conditions and purification. The true synthetic value lies in the stereocenter at C2, which can direct the stereochemical outcome of subsequent reactions. For instance, the carboxylic acid can be transformed into various other functional groups, and this transformation is guided by the existing chirality. This process, known as chirality transfer, is fundamental to asymmetric synthesis, allowing chemists to build complex, three-dimensional structures with high precision. unibo.it The predictable stereochemistry of these building blocks makes them valuable for synthesizing molecules where specific enantiomers are required, such as in pharmaceutical development. chemimpex.com

Table 1: Key Features of 4-Oxo-1-propylazetidine-2-carboxylic Acid as a Chiral Synthon

| Feature | Description | Implication in Asymmetric Synthesis |

| Defined Stereocenter | The C2 carbon is a chiral center, typically used in its (S) or (R) enantiomerically pure form. | Serves as a source of chirality, enabling the synthesis of specific stereoisomers of the target molecule. |

| Conformational Rigidity | The four-membered β-lactam ring is strained and relatively planar, restricting bond rotation. | Provides a predictable and stable three-dimensional structure, which helps in controlling the stereochemical outcome of reactions. |

| Bifunctional Nature | Contains both a carboxylic acid and a ketone, offering two distinct points for chemical modification. | Allows for sequential and regioselective reactions to build molecular complexity. |

| N-Propyl Group | An alkyl substituent on the ring nitrogen. | Modifies solubility and steric properties without altering the core reactivity of the functional groups. |

Scaffold Design for Constrained Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. A key strategy in designing effective peptidomimetics is to introduce conformational constraints to lock the molecule into its biologically active shape. mdpi.com

The 4-oxo-azetidine-2-carboxylic acid core is an excellent scaffold for creating such constrained peptidomimetics. nih.gov When incorporated into a peptide sequence, the rigid azetidinone ring replaces a standard amino acid, restricting the flexibility of the peptide backbone. This rigidity helps to pre-organize the side chains into a specific orientation that can lead to a higher binding affinity for a biological target. The design of peptidomimetics often focuses on controlling the torsional angles (χ-space) of amino acid side chains, which is critical for biological activity and selectivity. mdpi.com The azetidinone structure serves as a template that forces appended side chains into well-defined spatial positions, mimicking the secondary structures (e.g., β-turns) of natural peptides. researchgate.net

Development of Novel Heterocyclic Systems (e.g., Pyrrolin-4-ones)

The strained β-lactam ring of this compound is not only a source of conformational rigidity but also a hub of chemical reactivity that can be exploited to synthesize other heterocyclic systems. The ring strain makes the amide bond susceptible to cleavage under certain conditions, providing a pathway for ring-transformation reactions.

For example, the azetidinone core could potentially be converted into a pyrrolin-4-one system. Pyrrolin-2-ones are recognized as important building blocks in medicinal chemistry. beilstein-journals.org A hypothetical transformation could involve a ring-opening reaction at the C2-N1 bond, followed by an intramolecular condensation that incorporates two new carbon atoms to form a five-membered ring. Such strategies allow chemists to use the well-defined stereochemistry of the starting β-lactam to create new, more complex heterocyclic structures that would be difficult to synthesize otherwise. This highlights the role of the azetidinone not just as a component of a final molecule, but as a reactive intermediate that facilitates the construction of diverse chemical architectures. organic-chemistry.org

Intermediate in the Synthesis of Complex Molecular Structures

Beyond its direct use in peptidomimetics, this compound serves as a valuable intermediate in the synthesis of a wide range of complex organic molecules. chemimpex.com Its bifunctional nature, possessing both a reactive ketone and a versatile carboxylic acid, allows for a multitude of chemical transformations. The carboxylic acid can be converted into esters, amides, or alcohols, while the ketone can undergo reactions such as reductions, additions, or condensations.

This dual reactivity makes the compound a powerful linchpin in multi-step syntheses. researchgate.net Chemists can selectively manipulate one functional group while leaving the other intact for a later step. For instance, the carboxylic acid could be coupled with an amine to form a larger chain, and subsequently, the ketone could be used as a handle to form a new ring system. This ability to facilitate the formation of complex molecular architectures positions the compound as a key intermediate in the development of innovative pharmaceuticals and other bioactive compounds. chemimpex.com

Libraries with Scaffold Diversity through Build-Couple-Transform Paradigm

Modern drug discovery often relies on the synthesis of large collections of diverse molecules, known as chemical libraries, which can be screened for biological activity. The "Build-Couple-Transform" paradigm is a powerful strategy for generating such libraries with high levels of scaffold diversity. nih.govnih.gov This approach avoids the limitation of many library synthesis methods that only add peripheral decorations to a single, common core structure. nih.gov

The paradigm involves three stages:

Build: Simple starting materials are used to construct key building blocks with desired functionalities.

Couple: These building blocks are joined together, often through a robust chemical reaction like amide bond formation.

Transform: The coupled product, which contains a reactive chemical template, is then subjected to a variety of different reaction conditions to create a diverse set of core structures (scaffolds). nih.gov

This compound is an ideal candidate for the "Build" phase of this strategy. Its carboxylic acid provides a reliable handle for the "Couple" phase. The resulting coupled product, containing the reactive 4-oxoazetidine (β-lactam) core, can then undergo various "Transform" reactions. The inherent reactivity of the ketone and the strained lactam ring offers multiple possibilities for transformations, including ring-opening, ring-expansion, and various addition reactions, leading to a library of compounds with significant structural diversity. nih.gov

Table 2: Hypothetical Application in a Build-Couple-Transform Synthesis

| Stage | Action | Example with this compound | Resulting Scaffold Feature |

| Build | Synthesis of the core building block. | This compound is prepared. | A chiral, bifunctional β-lactam. |

| Couple | The building block is attached to another molecule. | The carboxylic acid is coupled with a diverse set of amines via amide bond formation. | A series of N-acylated azetidinones. |

| Transform | The core scaffold is chemically modified. | The resulting products are treated with different reagents to induce ring-opening, reduction of the ketone, or addition reactions at the carbonyl. | A diverse library of compounds including linear amino acids, five-membered heterocycles, and substituted azetidines. |

Advanced Spectroscopic and Characterization Techniques in Azetidine Carboxylic Acid Research

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. researchgate.net

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 4-Oxo-1-propylazetidine-2-carboxylic acid, distinct signals corresponding to each unique proton environment are expected. The carboxylic acid proton (–COOH) is typically highly deshielded and would appear as a broad singlet far downfield, generally in the 10-13 ppm range. libretexts.org The protons on the azetidine (B1206935) ring form a complex system. The proton at the C2 position (α to the carboxyl group) would likely appear as a doublet of doublets. The two protons at the C3 position are diastereotopic and would present as two separate multiplets. The addition of the N-propyl group introduces three new sets of proton signals: a triplet for the terminal methyl (–CH₃) group, a multiplet for the central methylene (B1212753) (–CH₂–) group, and another triplet for the methylene group directly attached to the nitrogen atom (N–CH₂–).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton. Two carbonyl carbons would be present at the downfield end of the spectrum: the carboxylic acid carbon (–COOH) is expected in the 170-185 ppm region, while the strained β-lactam carbonyl carbon (C4) would also appear in a similar, slightly deshielded region around 165-180 ppm. libretexts.orgprinceton.edu The carbons of the azetidine ring (C2 and C3) and the propyl group would resonate in the upfield region of the spectrum.

| Assignment | ¹H NMR (Predicted δ, ppm) | Multiplicity | ¹³C NMR (Predicted δ, ppm) |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet | 170 - 185 |

| Azetidine C=O (C4) | - | - | 165 - 180 |

| Azetidine CH (C2) | ~4.0 - 4.5 | Doublet of Doublets | ~55 - 65 |

| Azetidine CH₂ (C3) | ~3.0 - 3.8 | Multiplets | ~40 - 50 |

| N-CH₂-CH₂-CH₃ | ~3.0 - 3.5 | Triplet | ~45 - 55 |

| N-CH₂-CH₂-CH₃ | ~1.5 - 1.8 | Multiplet | ~20 - 30 |

| N-CH₂-CH₂-CH₃ | ~0.9 - 1.1 | Triplet | ~10 - 15 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns. chemguide.co.uk

For this compound (C₇H₁₁NO₃), the calculated molecular weight is approximately 157.16 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 157.

The fragmentation of the molecular ion provides significant structural information. Key fragmentation pathways for this molecule would likely involve:

Loss of the carboxyl group: A prominent fragment resulting from the cleavage of the COOH group (mass of 45) would appear at m/z = 112.

Decarboxylation: Loss of CO₂ (mass of 44) from the molecular ion could lead to a fragment at m/z = 113.

Cleavage of the N-propyl group: Loss of the propyl radical (•C₃H₇, mass of 43) would yield a fragment at m/z = 114.

Ring cleavage: The strained four-membered azetidine ring can undergo characteristic cleavages, such as the loss of a ketene (B1206846) molecule (CH₂=C=O, mass of 42), leading to various smaller fragments.

| m/z Value | Proposed Fragment Identity | Description |

|---|---|---|

| 157 | [C₇H₁₁NO₃]⁺ | Molecular Ion (M⁺) |

| 114 | [M - C₃H₇]⁺ | Loss of the N-propyl group |

| 112 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 70 | [C₃H₄NO]⁺ | Fragment from ring cleavage after loss of propyl group |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing a fingerprint based on their functional groups. nih.gov

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by absorptions from its key functional groups. A very broad absorption band is expected in the 2500–3300 cm⁻¹ region, characteristic of the O–H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.orgchemguide.co.uk The spectrum would also feature two distinct carbonyl (C=O) stretching absorptions. The carboxylic acid C=O stretch typically appears around 1710 cm⁻¹. libretexts.org The β-lactam carbonyl group, due to the strain of the four-membered ring, absorbs at a significantly higher frequency, generally in the range of 1760-1785 cm⁻¹. msu.edu Other notable bands would include C-H stretching vibrations just below 3000 cm⁻¹.

Raman Spectroscopy

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Weak | Very Broad, Strong (IR) |

| C-H stretch (Alkyl) | 2850 - 2960 | 2850 - 2960 | Medium to Strong |

| C=O stretch (β-Lactam) | 1760 - 1785 | 1760 - 1785 | Very Strong |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | 1700 - 1725 | Strong |

| C-N stretch | 1180 - 1360 | 1180 - 1360 | Medium |

X-ray Crystallography for Solid-State Structure Determination

For compounds that can be crystallized, single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would allow for the direct measurement of bond lengths, bond angles, and torsional angles within the this compound molecule.

Analysis of the crystal structure of the parent compound, (2S)-4-oxoazetidine-2-carboxylic acid, reveals key details about the planarity of the azetidine ring and intermolecular hydrogen bonding. nih.gov A similar analysis for the N-propyl derivative would confirm the conformation of the propyl chain and the azetidine ring. Furthermore, it would elucidate the crystal packing and identify intermolecular interactions, such as the hydrogen-bonding network formed by the carboxylic acid groups, which dictates the macroscopic properties of the solid material.

| Structural Parameter | Description |

|---|---|

| Atomic Coordinates | The precise (x, y, z) position of every non-hydrogen atom in the unit cell. |

| Bond Lengths | Accurate distances between bonded atoms (e.g., C=O, C-N, C-C). |

| Bond Angles | Angles between adjacent bonds, revealing molecular geometry (e.g., C-N-C angle in the ring). |

| Torsional Angles | Dihedral angles that define the conformation of the molecule, including the ring pucker and propyl chain orientation. |

| Crystal Packing | The arrangement of molecules relative to each other in the crystal lattice. |

| Intermolecular Interactions | Identification of non-covalent forces, such as hydrogen bonds between carboxylic acid groups, that stabilize the crystal structure. |

Computational Chemistry and Modeling of 4 Oxo 1 Propylazetidine 2 Carboxylic Acid Systems

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interactions. For 4-Oxo-1-propylazetidine-2-carboxylic acid, methods like Density Functional Theory (DFT) are employed to gain a precise understanding of its molecular structure and electronic landscape.

DFT calculations can determine the optimized geometry of the molecule, providing accurate bond lengths and angles. Studies on the parent compound, (S)-(-)-4-oxo-2-azetidinecarboxylic acid, have utilized DFT to compare calculated structural parameters with experimental data from X-ray diffraction, confirming the near-planar conformation of the azetidinone ring. researchgate.net Such calculations are crucial for predicting the most stable three-dimensional arrangement of the molecule.

Key electronic properties derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the distribution of these frontier orbitals reveals the most probable sites for nucleophilic and electrophilic attack. The carboxylic acid and ketone functionalities are expected to be primary sites of interaction.

Furthermore, QM methods are used to model reaction mechanisms at the atomic level. For instance, in the biosynthesis of the related azetidine-2-carboxylic acid, QM calculations have been combined with structural and biochemical analyses to elucidate the enzymatic cyclization of S-adenosylmethionine (SAM), revealing insights into the transition states and energy barriers of the reaction. nih.govnih.gov This approach allows for the prediction of reactivity and the stability of intermediates, guiding synthetic strategies and the understanding of metabolic pathways.

Table 1: Key Molecular Properties of Azetidinone Systems Derived from Quantum Mechanical Calculations

| Property Calculated | Significance | Typical Method |

|---|---|---|

| Optimized Molecular Geometry | Predicts the most stable 3D structure, bond lengths, and angles. | DFT (e.g., B3LYP/6-31G*) |

| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). | DFT, Ab initio |

| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). | DFT, Ab initio |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. | DFT, Ab initio |

| Electrostatic Potential Map | Visualizes charge distribution and predicts sites for non-covalent interactions. | DFT |

| Reaction Energy Profiles | Elucidates reaction mechanisms, transition states, and activation energies. | DFT, MP2 |

Molecular Dynamics Simulations for Conformational Flexibility and Dynamics

While QM calculations provide a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations can characterize its conformational landscape. The four-membered azetidine (B1206935) ring has a degree of puckering, and the propyl and carboxylic acid substituents have multiple rotatable bonds. MD simulations can explore the accessible conformations of these groups and determine their relative populations under specific conditions (e.g., in an aqueous solution). Ab initio molecular dynamics (AIMD) can be particularly useful for capturing the complex interplay of intra- and intermolecular interactions that stabilize different conformers. nih.gov

When bound to a macromolecule, the stability of the ligand-receptor complex is crucial. MD simulations are used to assess this stability by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the simulation time. A stable RMSD profile suggests that the ligand remains securely in the binding pocket. Additionally, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the molecule or protein are more flexible or rigid upon binding. mdpi.com These simulations provide a deeper understanding of the binding event than static docking models alone.

Table 2: Applications of Molecular Dynamics Simulations for Azetidine Systems

| Simulation Goal | Information Gained | Key Analysis Metrics |

|---|---|---|

| Conformational Analysis | Identification of stable and transient molecular shapes in solution. | Dihedral angle distributions, Ramachandran plots (for peptides). |

| Solvation Studies | Understanding how the molecule interacts with solvent molecules (e.g., water). | Radial distribution functions, hydrogen bond analysis. |

| Ligand-Receptor Stability | Assessing the stability of the docked pose within a protein's active site. | Root Mean Square Deviation (RMSD). |

| Binding Site Flexibility | Evaluating the dynamic changes in the protein and ligand upon complex formation. | Root Mean Square Fluctuation (RMSF). |

| Free Energy of Binding | Calculating the thermodynamic favorability of a ligand binding to its target. | MM/PBSA, Free Energy Perturbation (FEP). |

Molecular Docking Studies for Elucidating Binding Mechanisms with Macromolecules (e.g., Receptor Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules, such as this compound, to a macromolecular target, typically a protein receptor.

The process involves placing the ligand (the small molecule) into the binding site of the receptor in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, ranking them to identify the most likely binding mode. Docking studies on azetidinone derivatives have been successfully used to predict their interactions with targets like the enoyl-acyl carrier protein (enoyl-ACP) reductase, an enzyme involved in bacterial fatty acid biosynthesis. vistas.ac.inrjptonline.org

These studies can elucidate the specific interactions that stabilize the ligand-receptor complex. For this compound, key interactions would likely involve hydrogen bonds formed by the carboxylic acid and the ketone oxygen, as well as hydrophobic interactions involving the propyl chain. The results from docking can highlight crucial amino acid residues in the receptor's active site that are essential for binding. This information is invaluable for structure-activity relationship (SAR) studies and for designing new molecules with improved potency and selectivity. rjptonline.org Popular software for these studies includes AutoDock and Discovery Studio. vistas.ac.inrjptonline.org

Table 3: Illustrative Output from a Molecular Docking Study

| Parameter | Description | Example Value/Observation |

|---|---|---|

| Binding Energy | An estimate of the binding affinity; more negative values indicate stronger binding. | -8.5 kcal/mol |

| Predicted Pose | The 3D orientation of the ligand within the receptor's active site. | Carboxylic acid group forms a salt bridge with a Lysine residue. |

| Hydrogen Bonds | Number and description of hydrogen bonds formed between ligand and receptor. | 3 H-bonds: one with Lys165, two with Ser94. |

| Hydrophobic Interactions | Non-polar interactions contributing to binding stability. | Propyl group is situated in a hydrophobic pocket formed by Leu, Val, and Ile residues. |

| Key Interacting Residues | Amino acids in the active site that form significant contacts with the ligand. | Lys165, Ser94, Leu198, Val201, Ile202. |

De Novo Design and Virtual Screening Applications for Azetidine-Based Scaffolds

The azetidine ring is considered a valuable scaffold in medicinal chemistry due to its ability to impart favorable physicochemical properties and structural rigidity. chemimpex.com Computational techniques like virtual screening and de novo design leverage the this compound scaffold to discover and create novel bioactive compounds.

Virtual screening involves computationally searching large libraries of existing compounds to identify those that are most likely to bind to a specific drug target. Starting with the azetidine core, a virtual library can be constructed by computationally adding a diverse range of chemical substituents at various positions. This library is then docked into the target receptor's binding site, and the top-scoring compounds are selected for further experimental testing. This approach accelerates the hit-identification phase of drug discovery.

De novo design , on the other hand, involves building new molecules from scratch or by growing them within the constraints of a receptor's active site. Algorithms can use the this compound scaffold as a starting fragment and add new functional groups piece-by-piece to optimize interactions with the binding site. This method has the potential to create highly novel and potent molecules that may not exist in current compound databases. The biosynthesis of L-Azetidine-2-carboxylic acid has been designed in silico for production in Escherichia coli, demonstrating a computational approach to pathway design. nih.gov The potential of azetidine-2-carboxylic acid as a proline mimic also opens avenues for its use in the combinatorial biosynthesis of new peptide analogues. nih.govnih.gov

Both techniques rely on accurate scoring functions and an understanding of the key interactions required for biological activity, often informed by initial docking and MD studies of the core scaffold.

Future Research Directions and Outlook in Azetidine 2 Carboxylic Acid Chemistry

Innovations in Green and Sustainable Synthetic Routes for Azetidine (B1206935) Derivatives

The development of environmentally benign synthetic methods for constructing the strained four-membered azetidine ring is a key area of future research. Traditional methods often rely on harsh reagents and generate significant waste. The focus is now shifting towards greener alternatives that offer higher atom economy, reduced energy consumption, and the use of non-toxic, renewable starting materials.

One promising avenue is the use of photocatalysis . Visible-light-mediated reactions, such as [2+2] cycloadditions and radical-based pathways, provide mild and efficient routes to functionalized azetidines. These methods often proceed at ambient temperature and pressure, significantly reducing the energy footprint of the synthesis. Another area of intense investigation is flow chemistry . Continuous flow reactors offer enhanced safety, scalability, and precise control over reaction parameters, leading to higher yields and purities while minimizing solvent usage and waste generation. The integration of photocatalysis with flow systems is expected to provide powerful new tools for the sustainable production of azetidine derivatives.

Furthermore, the exploration of biocatalysis is anticipated to yield highly selective and environmentally friendly synthetic routes. The use of enzymes to catalyze key bond-forming reactions can provide access to enantiomerically pure azetidines under mild, aqueous conditions, thereby avoiding the need for protecting groups and chiral auxiliaries.

| Synthetic Approach | Advantages | Key Research Focus |

| Photocatalysis | Mild reaction conditions, high atom economy, use of visible light as a renewable energy source. | Development of novel photocatalysts, expansion of substrate scope, and application to complex molecule synthesis. |

| Flow Chemistry | Enhanced safety and scalability, precise reaction control, reduced waste. | Miniaturization of reactors, integration with in-line purification and analysis, and development of multi-step flow syntheses. |

| Biocatalysis | High enantioselectivity, mild and aqueous reaction conditions, use of renewable resources. | Enzyme discovery and engineering, expansion of the biocatalytic toolbox for azetidine synthesis. |

Exploration of Novel Chemical Transformations and Rearrangements

The inherent ring strain of the azetidine nucleus makes it a versatile substrate for a variety of chemical transformations and rearrangements, a feature that will continue to be a fertile ground for discovery. Future research will likely focus on harnessing this reactivity for the synthesis of more complex and diverse molecular architectures.

Ring-expansion reactions of azetidines are expected to be a major focus, providing access to larger, pharmaceutically relevant nitrogen-containing heterocycles such as pyrrolidines and piperidines. Methodologies involving the controlled insertion of one or more atoms into the azetidine ring will be explored, potentially through transition-metal catalysis or rearrangement of functionalized azetidine intermediates. For instance, the development of catalytic methods for the selective cleavage and reformation of C-N or C-C bonds within the azetidine ring could lead to novel ring-expansion cascades.

Conversely, ring-opening reactions of functionalized azetidines will continue to be investigated as a means to introduce valuable functional groups and create acyclic building blocks with defined stereochemistry. The development of new reagents and catalysts for the regioselective and stereoselective opening of the azetidine ring will be crucial. Furthermore, the exploration of intramolecular rearrangements of substituted azetidines, triggered by light, heat, or chemical reagents, could lead to the discovery of unprecedented molecular scaffolds. The 4-oxo functionality in compounds like 4-oxo-1-propylazetidine-2-carboxylic acid provides a handle for unique transformations, such as reactions involving the enolate or transformations of the ketone itself.

Design of Next-Generation Molecular Scaffolds Incorporating the 4-Oxoazetidine Moiety

The rigid, three-dimensional structure of the azetidine ring makes it an attractive scaffold for the design of novel therapeutic agents. The 4-oxoazetidine moiety, in particular, offers a unique combination of a lactam and a constrained amino acid, providing opportunities for diverse functionalization and interaction with biological targets.

Future research in this area will concentrate on the design and synthesis of conformationally constrained peptides and peptidomimetics . Incorporating 4-oxoazetidine-2-carboxylic acid derivatives into peptide chains can induce specific secondary structures and enhance metabolic stability. The development of solid-phase synthesis methods compatible with these building blocks will be essential for the rapid generation of peptide libraries for drug screening.

The 4-oxoazetidine scaffold is also being explored as a bioisosteric replacement for other functional groups in known drug molecules. Replacing a more flexible or metabolically labile group with the rigid azetidine ring can lead to improved pharmacokinetic properties, such as increased oral bioavailability and reduced off-target effects. Computational modeling and structure-based drug design will play a crucial role in identifying opportunities for such bioisosteric replacements and in designing novel 4-oxoazetidine-based inhibitors of enzymes such as elastase. The synthesis of spirocyclic and fused bicyclic systems containing the 4-oxoazetidine core is another promising direction, leading to novel molecular shapes and vectoral displays of functional groups for probing biological space.

| Scaffold Application | Rationale | Future Directions |

| Peptidomimetics | Induces conformational constraint, enhances metabolic stability. | Development of solid-phase synthesis protocols, exploration of diverse side-chain functionalities. |

| Bioisosteric Replacement | Improves pharmacokinetic properties, provides novel intellectual property. | Computational prediction of suitable replacements, synthesis of novel drug analogues. |

| Enzyme Inhibitors | The strained lactam can act as a reactive handle for covalent inhibition. | Design of inhibitors for new biological targets, structure-activity relationship studies. |

| Spirocyclic & Fused Systems | Access to novel 3D chemical space. | Development of efficient synthetic routes to complex azetidine-containing architectures. |

Advanced Methodologies for Stereochemical Control and Enantioselective Synthesis

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of highly efficient and selective methods for the stereocontrolled synthesis of azetidine derivatives is of paramount importance. While significant progress has been made, future research will aim for even greater precision and broader applicability.

A key focus will be on the development of novel chiral catalysts for the enantioselective synthesis of the azetidine ring. This includes the design of new chiral ligands for transition-metal catalysts and the development of organocatalytic methods that avoid the use of metals altogether. The goal is to achieve high enantioselectivities for a wide range of substrates under mild and practical reaction conditions.

Substrate-controlled diastereoselective reactions will also continue to be a major area of investigation. By installing a chiral auxiliary on the substrate, it is possible to direct the stereochemical outcome of subsequent reactions. The development of new, easily removable chiral auxiliaries will be a key aspect of this research. Furthermore, the enantioselective functionalization of pre-existing azetidine rings is an emerging area. This involves the use of chiral reagents or catalysts to selectively modify one enantiomer of a racemic azetidine or to introduce a new stereocenter with high diastereoselectivity.

Dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomerically enriched product, represents a particularly elegant and efficient approach to asymmetric synthesis. The application of such methods to the synthesis of complex azetidines is a challenging but potentially highly rewarding goal for future research.

| Methodological Approach | Principle | Future Research Goals |

| Chiral Catalysis | A small amount of a chiral catalyst directs the formation of one enantiomer over the other. | Discovery of new, highly efficient, and broadly applicable chiral catalysts. |

| Substrate Control | A chiral group attached to the starting material influences the stereochemical outcome. | Design of novel, easily cleavable chiral auxiliaries. |

| Enantioselective Functionalization | Selective reaction of one enantiomer or diastereoselective reaction on a prochiral center. | Development of new reagents and catalysts for the late-stage stereoselective modification of azetidines. |

| Dynamic Kinetic Resolution | In situ racemization of the starting material allows for the theoretical conversion of 100% of the material to a single enantiomer. | Application to the synthesis of complex and highly functionalized azetidine derivatives. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Oxo-1-propylazetidine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of azetidine precursors or functionalization of existing azetidine derivatives. For example, analogous synthesis of benzyl 4-oxo-2-propylpiperidine-1-carboxylate involves condensation with chloroformate esters under basic conditions (e.g., triethylamine in dichloromethane) . Key variables include solvent polarity (dichloromethane vs. toluene), temperature (room temperature vs. reflux), and stoichiometric ratios of reagents. Optimization via Design of Experiments (DOE) is recommended to identify critical parameters affecting yield, leveraging fractional factorial designs to minimize trial runs .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC : To assess purity (>95% threshold for most studies) using C18 columns and UV detection at 210–220 nm, as described in regulated pharmaceutical analysis methods .

- FTIR : Confirm functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹, carboxylic acid O-H stretch at 2500–3300 cm⁻¹) .

- NMR : ¹H and ¹³C NMR to verify azetidine ring integrity and propyl chain regiochemistry. Compare with PubChem data for analogous 4-oxo-azetidine derivatives .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The compound may degrade via hydrolysis of the azetidine ring or oxidation of the ketone group. Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways, with HPLC monitoring for impurities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites. For example, the ketone group is susceptible to nucleophilic attack (e.g., Grignard reagents), while the carboxylic acid may participate in acid-catalyzed cyclizations. Software like Gaussian or ORCA can simulate transition states for proposed mechanisms .

Q. What experimental strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line sensitivity, solvent effects). Standardize protocols:

- Use a common cell line (e.g., HEK293) and solvent (DMSO concentration ≤0.1%).

- Validate results via orthogonal assays (e.g., enzymatic inhibition vs. cellular viability).

- Apply multivariate statistical analysis (e.g., PCA) to distinguish assay-specific artifacts from true bioactivity .

Q. How can researchers optimize enantioselective synthesis of this compound?

- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis. For example, use (S)-proline-derived catalysts to induce stereochemistry during azetidine ring formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or polarimetry. Reaction conditions (temperature, solvent) must balance ee and yield—DOE is critical for multi-objective optimization .

Q. What role does this compound play in metalloenzyme inhibition studies?

- Methodological Answer : The carboxylic acid moiety may chelate metal ions (e.g., Zn²⁺ in matrix metalloproteinases). Test inhibitory activity using:

- Fluorescence quenching assays : Monitor enzyme activity with fluorogenic substrates.

- ITC (Isothermal Titration Calorimetry) : Quantify binding affinity and stoichiometry.

- Compare with known inhibitors (e.g., batimastat) to establish structure-activity relationships (SAR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.